![molecular formula C23H18N2O5 B2847104 ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate CAS No. 380434-47-9](/img/structure/B2847104.png)
ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoate ester, and a cyano group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the cyano group and the benzoate ester. Common reagents used in these reactions include ethyl benzoate, furan-2-carbaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, pressure adjustments, and the use of solvents to dissolve reactants and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate: shares similarities with other benzoate esters and furan derivatives.
Methyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate: A similar compound with a methyl ester instead of an ethyl ester.
4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid: The carboxylic acid analog of the compound.
Uniqueness
Ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-2-29-23(28)16-9-7-15(8-10-16)21-12-11-18(30-21)13-17(14-24)22(27)25-19-5-3-4-6-20(19)26/h3-13,26H,2H2,1H3,(H,25,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZCNGYSUILSN-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)
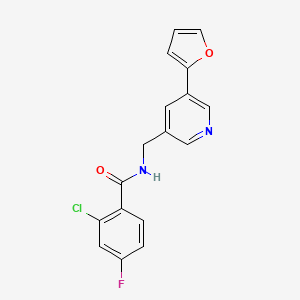
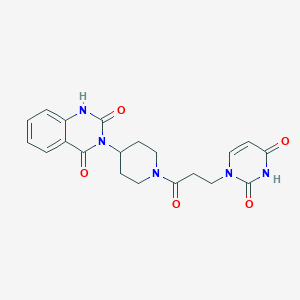
![2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2847027.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)
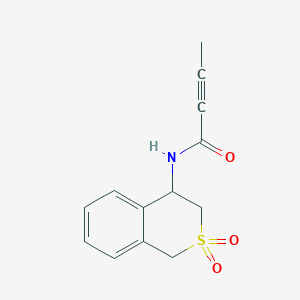
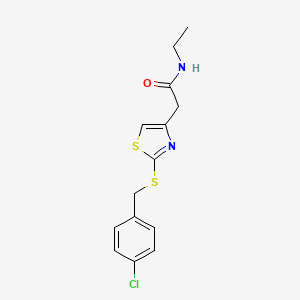
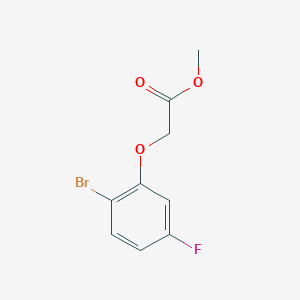
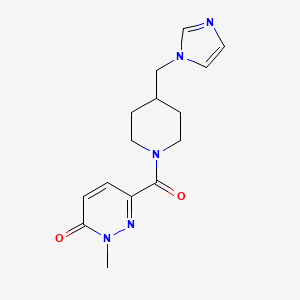
![ethyl 7-cyclohexyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2847036.png)
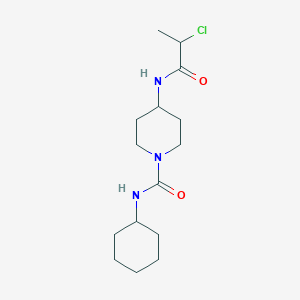
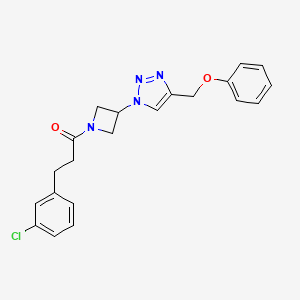
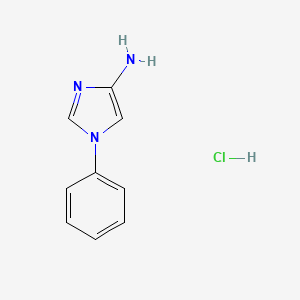
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
